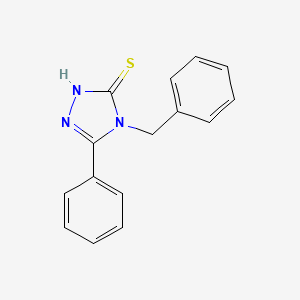

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-benzyl-3-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c19-15-17-16-14(13-9-5-2-6-10-13)18(15)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUULZDTTMJDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds . One common method involves the reaction of benzylhydrazine with phenyl isothiocyanate, followed by cyclization to form the triazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to facilitate the desired transformations .

Scientific Research Applications

Scientific Research Applications

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol's applications are primarily in medicinal chemistry and pharmacology. It has potential as an anticancer agent, making it a candidate for further development in cancer therapeutics. Its antimicrobial properties may also make it useful in the development of new antibiotics or antifungal agents. The compound's structure makes it suitable for exploring new drug formulations targeting various diseases.

Biological Activity

- Antimicrobial and Antifungal Properties: Several compounds with a triazole ring show antimicrobial and antifungal properties, making them candidates for developing new drugs to overcome resistance .

- Anticancer Agent: this compound has been studied for its potential as an anticancer agent, demonstrating efficacy against various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

- Enzyme Inhibition: Interaction studies have shown that this compound can interact with biological macromolecules such as proteins and nucleic acids, which can influence enzyme activity and cellular signaling pathways. Studies suggest that this compound can inhibit specific enzymes involved in cancer progression or microbial resistance mechanisms.

Derivatives and Structural Similarities

Various compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(benzyl)-4H-1,2,4-triazole-3-thiol | Benzyl group on the 5-position | Exhibits strong anticancer activity |

| 5-(furan)-4H-1,2,4-triazole-3-thiol | Furan substituent instead of benzyl | Demonstrates antifungal properties |

| 5-(chlorophenyl)-4H-1,2,4-triazole-3-thiol | Chlorinated phenyl group | Enhanced potency against specific cancer cell lines |

| 5-(methylphenyl)-4H-1,2,4-triazole-3-thiol | Methyl-substituted phenyl group | Potentially lower toxicity compared to others |

| 4-benzyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol | Contains tert-butyl group instead of phenyl | The bulky tert-butyl group increases steric hindrance, potentially enhancing selectivity and stability while influencing solubility and bioavailability. |

| This compound | Contains phenyl instead of tert-butyl group | Lacks steric hindrance compared to the target compound. |

| 4-benzyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Contains methyl group instead of tert-butyl | Potentially different solubility and bioavailability. |

| 4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | Contains chlorine substituent | May exhibit different electronic properties affecting reactivity. |

Industrial Applications

Mechanism of Action

The mechanism of action of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer applications, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-3-thiol derivatives share a common core structure but differ in substituents, leading to varied physicochemical and biological properties. Key analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison of Triazole-3-thiol Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity :

- Electron-donating groups (e.g., -NH2 in AT) enhance antioxidant activity due to improved radical stabilization .

- Bulkier aromatic groups (e.g., benzyl in the target compound) improve antimicrobial potency by enhancing lipophilicity and membrane penetration .

- Heteroaromatic substituents (e.g., pyridyl in AP) reduce antioxidant efficacy compared to phenyl analogs but retain corrosion inhibition .

Antiviral Potential: Hydrazinyl and cyclopentenylamino substituents (e.g., compounds 12 and 16 in ) show high binding affinity to SARS-CoV-2 helicase, outperforming the benzyl-phenyl analog .

Synthetic Flexibility: Schiff base formation (e.g., with 4-phenoxybenzaldehyde) introduces planar conjugated systems, enhancing antimycobacterial activity . Alkylation at N1 (e.g., with Troxipide in ) broadens therapeutic applications but requires careful optimization to avoid PAINS liabilities .

Contradictions in Activity :

- While AT and AP are effective antioxidants, their corrosion inhibition efficiency is lower than the benzyl-phenyl derivative, likely due to reduced adsorption on metal surfaces .

- Nitro-substituted analogs () exhibit weaker antioxidant activity but stronger antimicrobial effects, highlighting a trade-off between electron-withdrawing and donating groups .

Biological Activity

Overview

4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the 1,2,4-triazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The following sections detail its biological activity based on various studies and findings.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The triazole ring structure allows it to bind to metal ions in enzyme active sites, inhibiting their function. This inhibition can disrupt various cellular processes, including:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species Generation : It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage in pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against a variety of pathogens, showing effectiveness in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also demonstrated notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 25 |

| IGR39 (Melanoma) | 15 |

| Panc-1 (Pancreatic Cancer) | 20 |

The selectivity of this compound towards cancer cells was confirmed through MTT assays, indicating its potential as an antitumor agent .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound has been studied for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated with lipopolysaccharides (LPS).

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-α | 70% |

| IL-6 | 65% |

This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Evaluation : A study conducted on various derivatives of triazoles indicated that compounds similar to 4-benzyl-5-phenyl exhibited enhanced antibacterial activity against resistant strains of bacteria .

- Cytotoxicity Against Cancer Cells : Research focusing on triazole derivatives showed that modifications on the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of the benzyl group was found to enhance selectivity towards cancer cells while minimizing toxicity towards normal cells .

- Inflammation Models : In vivo models demonstrated that administration of the compound led to reduced swelling and inflammation markers in animal models subjected to inflammatory stimuli .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodological Answer : The synthesis typically involves multi-step pathways:

- Step 1 : Formation of a thiocarbazide intermediate via acylation of hydrazine derivatives (e.g., benzoic acid hydrazide) with isothiocyanates or thiosemicarbazides .

- Step 2 : Cyclization under alkaline conditions to form the triazole-thiol core. For example, 4-phenyl-substituted derivatives are synthesized via nucleophilic addition of phenylisothiocyanate followed by intramolecular heterocyclization .

- Step 3 : S-alkylation or Mannich reactions to introduce substituents. Alkylation with iodobutane or bromophenacyl bromide yields S-alkyl derivatives, while Mannich bases are formed using formaldehyde and secondary amines .

Q. Which characterization techniques are essential for confirming the structure of synthesized derivatives?

- Methodological Answer :

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S content) .

- Spectroscopy :

- ¹H-NMR : Confirms substituent positions and alkylation patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) .

- FTIR : Identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .

- Chromatography-Mass Spectrometry (LC-MS) : Ensures compound purity and molecular ion detection .

Q. What preliminary biological screening methods are used to assess the compound’s bioactivity?

- Methodological Answer :

- Antifungal Activity : Agar dilution or microdilution assays against Candida spp. or Aspergillus spp., with fluconazole as a positive control .

- Antiradical Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays at concentrations of 1 × 10⁻³–10⁻⁴ M, measuring absorbance at 517 nm .

- ADME Prediction : Computational tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vivo studies .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of triazole-thiol derivatives?

- Methodological Answer :

- Target Selection : Focus on enzymes like cyclooxygenase-2 (COX-2, PDB: 3LD6) or lanosterol 14α-demethylase (CYP51), which are implicated in inflammation and fungal ergosterol biosynthesis .

- Docking Workflow :

- Prepare ligand (triazole-thiol derivative) and receptor (enzyme) files using AutoDock Tools.

- Run simulations with AutoDock Vina, analyzing binding affinities (ΔG) and hydrogen-bond interactions.

- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) .

- Case Study : Derivatives with 4-fluorobenzylidene substituents showed reduced COX-2 affinity due to steric clashes, guiding structural optimization .

Q. What strategies optimize the reaction yield in S-alkylation of triazole-thiol derivatives?

- Methodological Answer :

- Solvent Optimization : Propan-2-ol or methanol enhances alkylation efficiency by stabilizing intermediates (yield: 70–85%) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours conventional) and improves regioselectivity. For example, microwave irradiation at 100°C in DMF yielded 90% purity for S-octyl derivatives .

- Base Selection : Potassium carbonate or triethylamine facilitates deprotonation of the thiol group, accelerating nucleophilic substitution .

Q. How do structural modifications (e.g., substituents) influence the compound’s bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at the benzyl position enhances antifungal activity by increasing membrane permeability (MIC: 2–8 µg/mL vs. 16 µg/mL for unsubstituted analogs) .

- Bulkier Substituents : 3-(Indol-3-yl)propyl groups improve kinase inhibition (IC₅₀: 0.8 µM for anaplastic lymphoma kinase) by occupying hydrophobic pockets .

- Thiol vs. Thione Tautomerism : Thiol tautomers exhibit higher antiradical activity (88.89% DPPH scavenging at 1 × 10⁻³ M) due to enhanced hydrogen-donating capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.